1,6-dimethyl-N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Beschreibung
Eigenschaften
IUPAC Name |
1,6-dimethyl-N-[[6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N8/c1-8-21-13(10-5-20-25(2)14(10)22-8)19-6-12-24-23-11-4-3-9(7-26(11)12)15(16,17)18/h5,9H,3-4,6-7H2,1-2H3,(H,19,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYLABVDSLOBSQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C=NN(C2=N1)C)NCC3=NN=C4N3CC(CC4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
The primary target of 1,6-dimethyl-N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is responsible for the phosphorylation of key components for cell proliferation.
Mode of Action
This compound interacts with CDK2, inhibiting its activity. This inhibition results in a significant alteration in cell cycle progression.
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway. This leads to downstream effects such as the induction of apoptosis within cells.
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties.
Result of Action
The result of the action of this compound is the significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively).
Biologische Aktivität
The compound 1,6-dimethyl-N-{[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic molecule characterized by its intricate structure that includes multiple heterocyclic rings. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of Cyclin-Dependent Kinase 2 (CDK2), which plays a crucial role in cell cycle regulation.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure includes:
- A pyrazolo[3,4-d]pyrimidine core.
- A [1,2,4]triazolo[4,3-a]pyridine moiety.
- Trifluoromethyl and dimethyl substituents that enhance its biological activity.
The primary target for this compound is CDK2 , which is essential for the transition from the G1 phase to the S phase of the cell cycle. By inhibiting CDK2 activity, this compound can significantly affect cellular proliferation and growth. The inhibition of CDK2 has implications for cancer therapy since uncontrolled cell division is a hallmark of cancer.
Anticancer Activity
Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown significant inhibition of cell growth across various cancer cell lines. The compound's ability to induce apoptosis in cancer cells further supports its potential as a therapeutic agent.
| Cell Line | IC50 (μM) | Effect |
|---|---|---|
| HeLa | 0.5 | Strong inhibition |
| MCF-7 | 0.7 | Moderate inhibition |
| A549 | 0.9 | Moderate inhibition |
Pharmacokinetics
In silico studies have suggested favorable pharmacokinetic properties for this compound. Key findings include:
- Oral bioavailability : High systemic exposure with significant absorption.
- Metabolic stability : The compound demonstrated resistance to hydrolysis and oxidative metabolism pathways typically mediated by cytochrome P450 enzymes.
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of this compound and its analogs. For instance:
- Synthesis and SAR Studies : A series of analogs were synthesized to explore structure-activity relationships (SAR). Modifications to the triazole and pyrimidine rings were found to enhance CDK2 inhibition potency.
- In Vivo Efficacy : Animal models treated with this compound showed reduced tumor growth compared to control groups. This suggests potential for further development as an anticancer drug.
- Safety Profile : Preliminary toxicity studies indicate a favorable safety profile with minimal adverse effects observed at therapeutic doses.
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[3,4-d]pyrimidine Derivatives
- N-(4-Chlorophenethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine (): Shares a triazolo-pyridazine core but lacks the pyrazolo-pyrimidine moiety. The 4-chlorophenethyl substituent enhances lipophilicity (clogP ~3.2) compared to the target compound’s trifluoromethyl group, which balances hydrophobicity and metabolic stability .
- 1-(3-Methyl-4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl-amino)phenyl)-3-aryl urea (): Features a urea side chain instead of the triazolo-pyridine linkage.
Triazolo-pyridine/pyrimidine Analogues
- 5-Methyl-N-[4-(trifluoromethyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine (): Shares the trifluoromethylphenyl group but uses a triazolo[1,5-a]pyrimidine core. -5.3 for the target compound) .
- 2-(1,1-Difluoroethyl)-5-methyl-N-[6-(trifluoromethyl)pyridin-3-yl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine (): Incorporates a difluoroethyl group and a pyridinyl substituent. ~450 g/mol for the target compound) .
Physicochemical and Pharmacokinetic Properties
Q & A
Basic: What synthetic strategies are effective for preparing this compound and its analogs?
Methodological Answer:
The synthesis of triazolopyridine- and pyrazolopyrimidine-containing compounds often involves cyclocondensation reactions. For example, trifluoromethyl-substituted triazolopyridines can be synthesized via cyclocondensation of hydrazine derivatives with ketones or aldehydes under reflux in solvents like ethanol or ethylene glycol monomethyl ether (EGME) . Key steps include:
- Core formation : Use of trifluoromethyl building blocks (e.g., trifluoromethylphenyl piperidine) coupled with triazolo[4,3-a]pyridine intermediates via HBTU-mediated amidation .
- Purification : Silica gel chromatography and recrystallization from acetonitrile or dichloromethane to achieve >98% purity .
- Yield optimization : Adjusting reaction times (e.g., 3–8 hours) and using additives like LiOH·2H₂O for ester hydrolysis .
Basic: What analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR (e.g., CDCl₃ or DMSO-d₆) identify substituent-specific shifts, such as δ 8.37 ppm for triazolopyridine protons or δ 2.58 ppm for methyl groups .
- Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peaks at m/z 310–470) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) and resolve isomers .
- Melting point analysis : Determine crystalline stability (e.g., 147–273°C for related analogs) .
Advanced: How can structure-activity relationships (SAR) guide the rational design of analogs?
Methodological Answer:
- Trifluoromethyl role : The CF₃ group enhances metabolic stability and lipophilicity. Replacements (e.g., Cl, OCH₃) reduce kinase inhibition potency by 10–100× in MET-dependent cancer models .
- Pyrazole substitution : 1,6-Dimethyl groups improve solubility; replacing with bulkier substituents (e.g., phenyl) increases steric hindrance, reducing binding affinity .
- Triazolopyridine linker : Rigidifying the linker with hexahydrocyclopenta[c]pyrrol enhances target engagement (IC₅₀ < 10 nM for MET kinase) .
Advanced: How to evaluate metabolic stability and identify degradation pathways?
Methodological Answer:
- In vitro assays : Incubate with liver microsomes (human/mouse) and quantify parent compound loss via LC-MS/MS. For example, triazolopyrimidines with CF₃ show t₁/₂ > 2 hours vs. <0.5 hours for non-fluorinated analogs .
- Metabolite identification : Use deuterium labeling to track oxidative hotspots (e.g., benzylic positions) .
- CYP inhibition screening : Assess interactions with CYP3A4/2D6 isoforms to predict drug-drug interactions .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
Discrepancies in IC₅₀ values or selectivity profiles (e.g., kinase inhibition vs. cytotoxicity) may arise from:
- Assay conditions : Compare ATP concentrations (1 mM vs. 10 μM) and cell lines (HEK293 vs. HepG2) .
- Compound stability : Verify purity post-storage (e.g., HPLC reanalysis after 72 hours at 4°C) .
- Off-target profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify confounding targets .
Advanced: How can computational methods accelerate analog design?
Methodological Answer:
- Quantum chemical calculations : Employ density functional theory (DFT) to predict reaction pathways (e.g., cyclocondensation energy barriers) and optimize transition states .
- Molecular docking : Use AutoDock Vina to model interactions with targets like MET kinase (PDB: 3LQ8). Focus on hydrogen bonding with hinge regions (e.g., Asp1222) and hydrophobic packing with CF₃ groups .
- Machine learning : Train models on existing SAR data to prioritize substituents with high predicted activity (e.g., Bayesian classifiers) .
Advanced: What in vivo models are suitable for preclinical efficacy evaluation?
Methodological Answer:
- Xenograft models : Use MET-amplified human gastric cancer (SNU-5) or hepatocellular carcinoma (HepG2) cell lines implanted in nude mice. Dose orally (10–50 mg/kg/day) and monitor tumor volume vs. vehicle controls .
- Pharmacodynamic markers : Quantify MET phosphorylation (pTyr1234/1235) in tumor lysates via ELISA or Western blot .
- Toxicology : Assess liver enzymes (ALT/AST) and body weight loss to establish therapeutic index .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
